(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL
Description
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is a chiral amino alcohol derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a propan-1-ol chain bearing an amino group at the stereogenic 3S position. Its molecular formula is C₈H₁₀BrN₂O, with a molecular weight of 231.08 g/mol (calculated). The compound’s structure combines a nitrogen-containing aromatic system (3-pyridyl) with a polar propanol-amine moiety, making it a candidate for studies in medicinal chemistry, particularly in targeting neurological or enzymatic pathways influenced by halogenated heterocycles.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m0/s1 |
InChI Key |
FEBZQMXCYJMRRP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@H](CCO)N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Brominated Pyridine Precursor Synthesis
The synthesis begins with functionalizing the pyridine ring. A common approach involves bromination of 3-pyridinecarbaldehyde at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. This yields 5-bromo-3-pyridinecarbaldehyde, a critical intermediate for subsequent chain elongation.
Asymmetric Carbon Chain Elongation
Reformatsky Reaction with Chiral Auxiliaries
- Method : A Reformatsky reaction between 5-bromo-3-pyridinecarbaldehyde and ethyl bromoacetate-derived organozinc reagents, mediated by a chiral auxiliary (e.g., Ellman’s (S)-sulfinamide), induces stereoselectivity.
- Steps :
- Condensation of the aldehyde with sulfinamide to form an imine.
- Reaction with an organozinc reagent to form a β-hydroxy ester.
- Hydrolysis to remove the auxiliary, yielding the (3S)-configured alcohol.
- Yield : ~70–85% enantiomeric excess (ee), with final purification via recrystallization.
Mitsunobu Reaction for Stereochemical Control
- Method : Mitsunobu conditions (e.g., DIAD, PPh₃) invert stereochemistry during azide substitution, enabling access to both (R) and (S) configurations.
- Example : Reaction of a β-hydroxy intermediate with hydrazoic acid under Mitsunobu conditions produces a 1:1.25 epimeric mixture, which is resolved via chromatography.
Amine Group Introduction
- Reductive Amination : The ketone intermediate (derived from oxidation of the alcohol) undergoes reductive amination with ammonia or ammonium acetate, using NaBH₃CN or H₂/Pd-C.
- Nitro Reduction : Alternative routes reduce a nitro group (e.g., 5-bromo-3-nitropyridine) to an amine using Pd/C and H₂ or BH₃-THF.
Detailed Synthetic Routes
Route 1: Reformatsky-Based Synthesis
Route 2: Palladium-Catalyzed Cross-Coupling
Critical Analysis of Methods
| Parameter | Reformatsky Route | Palladium-Catalyzed Route |
|---|---|---|
| Stereoselectivity | High (85% ee) | Moderate (requires resolution) |
| Scalability | Suitable for gram-scale | Limited by Pd cost |
| Purification Complexity | Crystallization-friendly | Chromatography-dependent |
| Total Yield | ~50% | ~60% |
Industrial Considerations
- Cost Efficiency : The Reformatsky route is preferred for large-scale synthesis due to lower catalyst costs.
- Green Chemistry : Recent advances replace Zn with mechanochemical activation, reducing waste.
- Regulatory Compliance : Residual metal limits (e.g., Pd < 10 ppm) necessitate stringent purification.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (RSH)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of azides, thiols, or other substituted derivatives
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its primary applications revolve around its use as a building block in synthesizing complex molecules, its investigation into biological processes, its potential therapeutic uses, and its role in producing specialty chemicals and materials. The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL involves interactions between its amino and hydroxyl groups with biological molecules through hydrogen bonds, while the brominated pyridine ring engages in π-π interactions, modulating the activity of various proteins.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL in Scientific Research
| Area | Application |
|---|---|
| Chemistry | Serves as a fundamental building block for synthesizing complex molecules and functions as a reagent in diverse chemical reactions. |
| Biology | Explored for its potential roles in various biological processes, including its use as a probe for studying enzyme mechanisms. |
| Medicine | Examined for potential therapeutic applications and its utility as a precursor in drug development. |
| Industry | Used in the production of specialized chemicals and materials, contributing to innovations in material science and chemical manufacturing. |
Chemical Synthesis
This compound is a building block for creating more complex molecules and a reagent in chemical reactions. The synthesis of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL typically involves several steps:
- Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the pyridine ring.
- Amination: The brominated pyridine undergoes amination, introducing an amino group at the 3-position using reagents like ammonia or primary amines under suitable conditions.
- Hydroxylation: A hydroxyl group is introduced at the 1-position of the propan-1-ol chain through hydrolysis or reduction reactions.
Biological and Medicinal Studies
The compound is investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms. It is also explored for potential therapeutic applications, including as a precursor for drug development.
Role in Drug Development
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is explored for potential therapeutic applications and its utility as a precursor in drug development.
Chemical Reactions
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The closest structural analog identified in the literature is (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL (CAS 1272731-34-6), which differs in two critical aspects:
Aromatic Core : The target compound uses a 3-pyridyl group (pyridine ring), while the analog employs a phenyl (benzene) ring.
Substituents : The pyridyl derivative has a 5-bromo substituent, whereas the phenyl analog features 2-bromo and 4-methyl groups.
Molecular and Physicochemical Properties
Key Observations:
- Molecular Weight : The phenyl analog is heavier due to the additional methyl group and larger hydrocarbon content.
- Polarity : The pyridyl group introduces a basic nitrogen atom, enhancing water solubility compared to the purely hydrocarbon phenyl analog.
- Electronic Effects : The electron-withdrawing bromine on pyridine may increase the compound’s acidity compared to the bromo-methyl-substituted phenyl derivative.
Biological Activity
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is a chiral compound characterized by an amino group, a bromo-substituted pyridine ring, and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 265.53 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity and interaction with various biological targets.
The biological activity of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is attributed to its ability to interact with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as antimicrobial properties and potential therapeutic applications.
Biological Activities
Research indicates that (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
| Klebsiella pneumoniae | 25 |
These results suggest that (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL could be a promising candidate for developing new antimicrobial agents.
Interaction with Enzymes
The compound has been investigated for its role as a biochemical probe to study enzyme mechanisms. It has shown potential in modulating the activity of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL:
- Study on Antitumor Activity : A study evaluated the compound's effect on cancer cell lines. It demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated that it reduced oxidative stress markers and improved cognitive function, suggesting its potential for treating neurodegenerative diseases like Alzheimer's .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
